molecular formula C16H28N2O3 B6797981 N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

Cat. No.: B6797981
M. Wt: 296.40 g/mol
InChI Key: KJBJXKVYRMGHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[221]heptan-2-yl)acetamide is a complex organic compound featuring a morpholine ring and a bicyclic oxabicycloheptane structure

Properties

IUPAC Name

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2)11-20-8-7-18(16)6-5-17-15(19)10-12-9-13-3-4-14(12)21-13/h12-14H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBJXKVYRMGHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCNC(=O)CC2CC3CCC2O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Synthesis of the Oxabicycloheptane Structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by epoxidation.

    Coupling of the Two Structures: The final step involves coupling the morpholine derivative with the oxabicycloheptane derivative using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The oxabicycloheptane structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide: can be compared with other morpholine derivatives and oxabicycloheptane compounds.

    Morpholine Derivatives: Compounds like N-methylmorpholine and N-ethylmorpholine.

    Oxabicycloheptane Compounds: Compounds like 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Uniqueness

The uniqueness of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(7-oxabicyclo[221]heptan-2-yl)acetamide lies in its combined structural features, which provide distinct chemical and biological properties not found in simpler analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.